(5-bromofuran-2-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a halogenated heterocyclic molecule combining a 5-bromofuran moiety, a piperazine linker, and a 1-methylimidazole group, with a hydrochloride salt enhancing its solubility.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2.ClH/c1-16-5-4-15-13(16)18-8-6-17(7-9-18)12(19)10-2-3-11(14)20-10;/h2-5H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYJRUBWZOPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Target of Action
Imidazole compounds can target a variety of biological receptors and enzymes, depending on their specific structures and functional groups. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole compounds can vary widely. For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can block the action of certain enzymes or receptors in the body .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids in bacteria, leading to their death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of imidazole compounds can vary depending on their specific structures and functional groups. Some imidazole compounds are well absorbed from the gastrointestinal tract and are widely distributed in the body .
Result of Action
The result of the action of imidazole compounds can vary widely. For example, some imidazole derivatives can lead to the death of bacteria or fungi, while others can reduce inflammation or pain .
Action Environment
The action of imidazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Biological Activity
The compound (5-bromofuran-2-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule with potential bioactive properties. Its structure incorporates multiple heterocyclic rings, specifically a furan, imidazole, and piperazine, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is with a molecular weight of 270.13 g/mol. The presence of bromine in the furan ring and the imidazole moiety suggests enhanced biological interactions due to halogen bonding and electronic effects.
The biological activity of this compound is likely mediated through its interaction with various biological targets. The piperazine ring is often associated with central nervous system (CNS) activity, while the imidazole ring can participate in hydrogen bonding, enhancing binding affinity to target proteins. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in cancer pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of imidazole and piperazine can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
- Antimicrobial Properties : Heterocyclic compounds often possess antibacterial and antifungal properties, potentially making this compound effective against various pathogens.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Broad-spectrum antimicrobial effects | |
| CNS Activity | Modulation of neurotransmitter release |
Case Study 1: Anticancer Potential
A study on similar imidazole-piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function. The compound's structural features suggest it may exhibit comparable effects.
Case Study 2: Antimicrobial Efficacy
Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other bromofuran- and imidazole-containing derivatives. A notable analog is (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (ChemSpider ID: 851865-43-5) . Key differences include:
- Core Structure : The target compound features a piperazine ring, whereas the analog contains a dihydroimidazole scaffold.
- Substituents : The analog has a 3-fluorobenzylsulfanyl group, while the target compound includes a 1-methylimidazole-piperazine system.
- Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to the neutral analog.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
